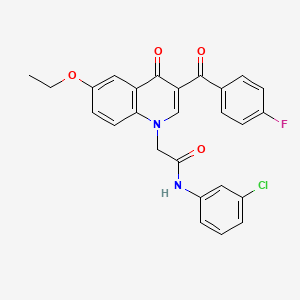

1-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrrole derivatives, including 1-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde, often involves multi-step chemical processes. Techniques such as oxidative annulation and direct Csp3-H to C═O oxidation have been employed for the efficient synthesis of pyrrole-2-carbaldehyde derivatives from aryl methyl ketones, arylamines, and acetoacetate esters, showcasing the adaptability of synthetic methods for these compounds (Wu et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by the presence of the pyrrole ring, a five-membered heterocycle containing one nitrogen atom. The substitution at the 2-carbaldehyde position introduces additional chemical functionality, affecting the electronic and structural properties of the molecule. The X-ray crystallography and spectroscopic techniques such as NMR and FT-IR are often utilized to elucidate the detailed molecular structure of these compounds.

Chemical Reactions and Properties

Pyrrole derivatives participate in various chemical reactions, reflecting their rich chemistry. The presence of the carbaldehyde group enables these compounds to undergo nucleophilic addition reactions, condensations, and other transformations that are central to synthetic organic chemistry. For example, the synthesis of tetrakis(1H-pyrrole-2-carbaldehyde) derivatives demonstrates the reactivity of the carbaldehyde group in forming complexes with high affinity for certain anions (Deliomeroglu et al., 2014).

Physical Properties Analysis

The physical properties of 1-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde, such as solubility, melting point, and boiling point, are influenced by the molecular structure and the nature of substituents on the pyrrole ring. These properties are crucial for determining the compound's suitability for various applications, including its behavior in chemical syntheses and material science applications.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are pivotal for understanding the behavior of pyrrole derivatives in chemical reactions. The dichlorophenyl group attached to the pyrrole ring can affect the electron density and thus influence the reactivity pattern of the molecule. Studies involving the synthesis and reactivity of these compounds provide insights into their chemical behavior and potential applications.

Aplicaciones Científicas De Investigación

Synthesis and Biological Studies

1-(2,4-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde has been used as a precursor in the synthesis of various organic compounds. For instance, it's involved in the synthesis and biological study of oxopyrimidines and thiopyrimidines, showcasing its role in creating compounds with potential antibacterial and antifungal activities (Ladani et al., 2009).

Reaction Studies

The compound is also notable in reaction studies. Research has shown that 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde, a related compound, reacts with secondary amines, indicating its reactivity and potential for creating methylene-substituted pyrroles and other derivatives (Zaytsev et al., 2005).

Material Sciences and Magnetism

In material sciences, particularly in the field of magnetism, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, has been used as a ligand for the coordination of paramagnetic transition metal ions. This resulted in a new molecular structure exhibiting single-molecule magnetic behavior, signifying its potential in the development of magnetic materials (Giannopoulos et al., 2014).

Intermediates in Drug Synthesis

1-(2,4-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde has been utilized in synthesizing intermediates for small molecule anticancer drugs, highlighting its importance in medicinal chemistry and drug development (Wang et al., 2017).

Anion Binding Properties

The compound has also been explored in the synthesis of tetrakis(1H-pyrrole-2-carbaldehyde) receptors, which have been shown to possess anion binding properties. These receptors can be electronically tuned to stabilize conformations with high affinity for specific anions, indicating their potential application in chemical sensing and molecular recognition (Deliomeroglu et al., 2014).

Propiedades

IUPAC Name |

1-(2,4-dichlorophenyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO/c12-8-3-4-11(10(13)6-8)14-5-1-2-9(14)7-15/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJCRHQAWUXVNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R)-1-(4-Chlorophenyl)ethyl]methylamine](/img/structure/B2482828.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3,5-dimethylbenzamide](/img/structure/B2482832.png)

![4-Chloro-6-methoxypyrido[2,3-d]pyrimidine](/img/structure/B2482836.png)

![2,6-difluoro-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2482839.png)